molecular formula C23H18ClFN2O2 B10895092 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303059-65-6

9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B10895092
CAS No.: 303059-65-6
M. Wt: 408.8 g/mol
InChI Key: KUEAZOQOMWJIED-UHFFFAOYSA-N
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Description

The compound 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine features a fused heterocyclic scaffold comprising a pyrazole ring fused to oxazine and benzene moieties. Key structural attributes include:

  • Position 9: A chloro substituent, enhancing stability and electronic effects.
  • Position 2: A 4-methoxyphenyl moiety, influencing solubility via electron-donating effects.

Properties

CAS No.

303059-65-6

Molecular Formula

C23H18ClFN2O2

Molecular Weight

408.8 g/mol

IUPAC Name

9-chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18ClFN2O2/c1-28-18-9-4-14(5-10-18)20-13-21-19-12-16(24)6-11-22(19)29-23(27(21)26-20)15-2-7-17(25)8-3-15/h2-12,21,23H,13H2,1H3

InChI Key

KUEAZOQOMWJIED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole intermediate, followed by the introduction of the oxazine ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and quality control measures to verify the chemical composition and properties of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The chloro, fluorophenyl, and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Biological Applications

Anticancer Activity
Research indicates that 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine may exhibit significant anticancer properties. Preliminary studies suggest its potential to inhibit tumor growth through interactions with specific biological targets such as enzymes and receptors involved in cancer progression.

Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. Its structural features allow it to modulate various biological pathways that are critical in inflammatory responses. The ability to selectively bind to certain biological macromolecules enhances its therapeutic potential in treating inflammatory diseases.

Industrial Applications

In addition to its biological applications, this compound can serve as a building block for the synthesis of more complex molecules in organic chemistry. Its unique functional groups make it a valuable reagent for various organic reactions. Furthermore, it holds potential for use in developing new materials with specific chemical properties applicable in industries such as pharmaceuticals and polymers.

Mechanism of Action

The mechanism of action of 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights structural differences and calculated properties of the target compound and its analogues:

Compound ID Position 5 Substituent Position 2 Substituent Position 9 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-Fluorophenyl 4-Methoxyphenyl Chloro C23H17ClFN2O2 414.85 Balanced lipophilicity/solubility
Pyridin-4-yl 4-Fluorophenyl Chloro C22H16ClFN3O 408.83 Heteroaromatic substitution at C5
4-Bromophenyl 4-Methoxyphenyl Chloro C23H17BrClN2O2 475.75 Increased molar mass (Br vs. F)
2,4-Dichlorophenyl 4-Fluorophenyl Chloro C22H14Cl3FN2O 447.72 Multi-halogenated C5 substituent
2-Chlorophenyl 4-Methoxyphenyl 7,9-Dichloro C22H15Cl3N2O2 445.72 Dual chloro substitution at C7 and C9

Key Observations :

  • Electron-Withdrawing vs. Donating Groups: The 4-methoxyphenyl group at position 2 (target) enhances solubility relative to non-polar substituents (e.g., ’s 4-fluorophenyl) .
  • Multi-Halogenation : Compounds with multiple halogens (e.g., ) exhibit higher molar masses and may face steric hindrance in binding interactions .

Structure-Activity Relationship (SAR) Insights

  • Position 5 : Fluorine (target) offers a balance of size and electronegativity, whereas bulkier groups like pyridinyl () or dichlorophenyl () may sterically hinder target binding .
  • Position 2 : Methoxy groups improve solubility but reduce metabolic stability compared to halogenated phenyl rings .
  • Chloro at Position 9 : A conserved feature across analogues, suggesting its critical role in scaffold stability or interactions with biological targets .

Biological Activity

The compound 9-Chloro-5-(4-fluorophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine (C23H18ClFN2O2) is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic effects, and relevant case studies.

Chemical Structure

The structure of the compound is characterized by:

  • A benzo[e]pyrazolo framework.
  • Substituents including chlorine , fluorine , and methoxy groups that may influence its biological interactions.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Anti-inflammatory Activity :
    • The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties :
    • Preliminary screening suggests moderate antibacterial and antifungal activity against strains such as Escherichia coli and Candida albicans. The presence of fluorine and methoxy groups may enhance membrane permeability and bioactivity .
  • Cytotoxic Effects :
    • Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved remain to be elucidated but may include apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryCOX inhibition (IC50 ~ 0.04 µmol)
AntibacterialModerate activity against E. coli
AntifungalActivity against C. albicans
CytotoxicInduces apoptosis in cancer cells

Case Studies

  • In Vitro Studies :
    • A study conducted by researchers demonstrated that the compound effectively inhibited the growth of bacterial strains with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against E. coli and Candida albicans.
  • In Vivo Studies :
    • Animal models treated with the compound showed significant reduction in inflammation markers in carrageenan-induced paw edema assays, suggesting its potential therapeutic role in treating inflammatory diseases .
  • Cancer Research :
    • In a preliminary study involving various cancer cell lines, the compound exhibited selective cytotoxicity, leading to further investigation into its mechanism of action and potential as an anticancer agent .

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